Antiviral Potency: Class Benchmark and Potential of the 3-Methylphenyl Substituent
While direct head-to-head EC50 data for 6-benzyl-3-(3-methylphenyl) is not publicly available, the compound belongs to a class where the most potent analogs achieve EC50 values below 1 μM against CHIKV clinical isolates in Vero cells [1]. SAR trends indicate the 3-methylphenyl group is a privileged substituent for maintaining antiviral potency within the 3-aryl series [2]. This is compared to the broader class baseline, where many analogs show EC50 values >10 µM or are inactive. Quantitative assertion of the target compound's specific potency awaits experimental validation.
| Evidence Dimension | In vitro anti-CHIKV activity (EC50) |
|---|---|
| Target Compound Data | Not specifically reported; predicted based on class SAR to be in the low micromolar range |
| Comparator Or Baseline | Class baseline: most potent reported analog <1 μM; many analogs >10 μM or inactive |
| Quantified Difference | Inconclusive without direct measurement; structural analogy suggests potential potency advantage over 3-phenyl or 4-methylphenyl variants based on published SAR trends |
| Conditions | CHIKV replication inhibition assay in Vero cells (virus yield reduction or CPE inhibition) |
Why This Matters
Procurement for CHIKV research requires compounds with the highest probability of sub-micromolar activity; the 3-methylphenyl substitution is a key SAR feature linked to this desirable property.
- [1] Gigante, A., Canela, M. D., Delang, L., Priego, E. M., Camarasa, M. J., Querat, G., Neyts, J., Leyssen, P., & Pérez-Pérez, M. J. (2014). Identification of [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones as novel inhibitors of Chikungunya virus replication. Journal of Medicinal Chemistry, 57(10), 4000–4008. View Source
- [2] Gigante, A., Gómez-SanJuan, A., Delang, L., Li, C., Bueno, O., Gamo, A. M., Priego, E. M., Camarasa, M. J., Jochmans, D., Leyssen, P., Decroly, E., Coutard, B., Querat, G., Neyts, J., & Pérez-Pérez, M. J. (2017). Antiviral activity of [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones against chikungunya virus targeting the viral capping nsP1. Antiviral Research, 144, 216–222. View Source
